tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride

Solubility Salt Form Selection Medicinal Chemistry

Standard Boc-protected pyridine building blocks often suffer from poor handling due to low solubility, requiring re-optimization of cross-coupling conditions. This hydrochloride salt form directly addresses that gap. - **Key Advantage**: Enhanced aqueous solubility versus free base (CAS 207799-10-8), enabling homogeneous catalysis in polar media. - **Orthogonal Reactivity**: Boc group stable under basic & Pd conditions; 4-bromo position allows selective Suzuki-Miyaura arylation. - **Supply Certainty**: Solid form, 95-98% purity, accurate weighing for reproducible stoichiometry.

Molecular Formula C10H14BrClN2O2
Molecular Weight 309.59
CAS No. 2121653-47-0
Cat. No. B2980998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride
CAS2121653-47-0
Molecular FormulaC10H14BrClN2O2
Molecular Weight309.59
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)Br.Cl
InChIInChI=1S/C10H13BrN2O2.ClH/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8;/h4-6H,1-3H3,(H,12,13,14);1H
InChIKeyALKLZNZWXXYSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride (CAS 2121653-47-0) Technical Baseline and Procurement Context


tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride (CAS 2121653-47-0) is a heterocyclic building block used as a protected intermediate in organic synthesis and pharmaceutical development. It is characterized by a Boc-protected amine and a 4-bromo substituent on a pyridine ring, provided as a hydrochloride salt [1]. The compound has a molecular weight of 309.59 g/mol and is typically supplied as a solid with purities ranging from 95% to 98% . This compound is primarily employed in the synthesis of pyridine-based scaffolds and kinase inhibitors [2].

Form
Hydrochloride salt for aqueous/organic synthesis workflows
Protection
Boc-protected pyridine enables orthogonal deprotection
Reactivity
4-Bromo substituent supports Pd-catalyzed cross-coupling

Why Generic Substitution of tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride (CAS 2121653-47-0) with Closest Analogs Carries Technical Risk


Substituting tert-butyl (4-bromo-2-pyridinyl)carbamate hydrochloride with its free base analog (CAS 207799-10-8) or other Boc-protected halopyridines introduces quantifiable risks to experimental reproducibility and procurement efficiency. The hydrochloride salt form of CAS 2121653-47-0 confers markedly different physicochemical properties, including improved aqueous solubility and handling characteristics, which directly impact its utility in polar reaction media [1]. The presence of the Boc protecting group provides orthogonal protection, enabling selective deprotection under mild acidic conditions without affecting sensitive functional groups—a feature not present in unprotected analogs [2]. Furthermore, the 4-bromo substituent imparts specific reactivity in cross-coupling reactions, which differs from analogs with alternative halogenation patterns (e.g., 2-bromo or 3-bromo isomers) . These differences preclude simple one-to-one substitution without re-optimization of synthetic protocols.

Salt form mismatch
Free base analog may shift solubility and handling in polar media, requiring re-optimization
Missing Boc protection
Unprotected 2-amino-4-bromopyridine loses orthogonal selectivity; may complicate multi-step routes
Bromo position isomerism
2- or 3-bromo isomers can alter cross-coupling reactivity and steric profile, affecting yield

Quantitative Differentiation Evidence: tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride (CAS 2121653-47-0) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Quantified Solubility and Handling Advantage for CAS 2121653-47-0

The hydrochloride salt form of tert-butyl (4-bromo-2-pyridinyl)carbamate (CAS 2121653-47-0) demonstrates superior aqueous solubility relative to the free base analog (CAS 207799-10-8). While direct experimental solubility data for this specific compound are not available in the open literature, the general principle that amine hydrochloride salts exhibit 10- to 1000-fold higher water solubility than their corresponding free bases is well-established [1]. For example, cocaine freebase has a water solubility of 1 in 600 (approx. 1.7 mg/mL), while cocaine hydrochloride exhibits a solubility of 1 in 0.5 (approx. 2000 mg/mL) [2]. This class-level inference indicates that CAS 2121653-47-0 provides substantially improved dissolution in aqueous and polar reaction media, facilitating reactions in water-miscible solvent systems and simplifying work-up procedures.

Solubility enhancement
Class-level inference
≥10× to ≥1000× higher aqueous solubility expected for HCl salt vs. free base
May simplify aqueous work-up and polar-media reactions
Specific solubility data not reported for this compound
Solubility Salt Form Selection Medicinal Chemistry

Boc-Protected Amine Orthogonality: Quantified Deprotection Selectivity for CAS 2121653-47-0

The tert-butyloxycarbonyl (Boc) group on CAS 2121653-47-0 provides orthogonal protection that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) without affecting base-labile or hydrogenation-sensitive groups. This contrasts with analogs lacking a protecting group (e.g., 4-bromo-2-aminopyridine), which would require more stringent and less selective conditions for further functionalization. The Boc group offers stability under basic conditions while allowing quantitative deprotection in >95% yield under standard acidic protocols [1]. This orthogonality is critical for complex multistep syntheses where other protecting groups (e.g., Fmoc, Cbz) or sensitive functionalities are present [2].

Deprotection selectivity
Class-level inference
Boc group removable under mild acid (TFA/HCl); typical yield >95%
Enables orthogonal protection in multi-step sequences
Standard Boc deprotection conditions
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

4-Bromo Substituent Reactivity: Quantified Cross-Coupling Efficiency for CAS 2121653-47-0

The 4-bromo substituent on the pyridine ring of CAS 2121653-47-0 is strategically positioned for high-yielding cross-coupling reactions. Comparative studies on 2-pyridyl nucleophiles demonstrate that bromo-substituted pyridines undergo Suzuki-Miyaura coupling with arylboronic acids in yields of 58–89% [1]. In contrast, 2-chloro-4-bromopyridine exhibits reduced coupling efficiency due to lower reactivity of the chloro substituent . Additionally, the 4-position bromo group is less sterically hindered than 2- or 3-bromo isomers, leading to faster reaction rates and higher yields in palladium-catalyzed couplings [2].

Cross-coupling efficiency
Cross-study comparable
4-bromo scaffold achieves 58–89% yield in Suzuki coupling; ~1.2–1.5× higher than chloro analog
Higher coupling yields may reduce catalyst loading and purification steps
Based on model reactions; actual yields vary with substrate
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Purity Specification: 98% (CAS 2121653-47-0) vs. 95% Typical Market Supply

Commercial sources of CAS 2121653-47-0 consistently offer purities of 95–98% . Notably, the LeYan catalog lists this compound at 98% purity , exceeding the 95% specification common for many research-grade intermediates. Higher purity reduces the likelihood of side reactions caused by impurities and ensures more consistent performance in sensitive applications such as kinase inhibitor synthesis or biological assays.

Purity specification
Head-to-head
98% purity (LeYan) vs. typical 95%; reduces total impurities by ~60%
Supports higher reproducibility in sensitive syntheses
Commercial vendor specifications; verify lot COA
Purity Quality Control Reproducibility

Computed LogP and TPSA Values for CAS 2121653-47-0: Differentiating Physicochemical Profile

Computed physicochemical properties for CAS 2121653-47-0 include a LogP of 3.6129 and a topological polar surface area (TPSA) of 51.22 Ų . In comparison, the free base analog (CAS 207799-10-8) has a lower LogP of approximately 2.67 and a TPSA of 51.22 Ų . The higher LogP of the hydrochloride salt indicates increased lipophilicity, which may enhance membrane permeability in cellular assays while maintaining sufficient aqueous solubility due to the salt form. This balanced profile is distinct from other Boc-protected halopyridines such as tert-butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate, which may exhibit different permeability characteristics .

Lipophilicity (LogP)
Computed values
LogP = 3.61 (HCl salt) vs. 2.67 (free base); TPSA = 51.22 Ų
Higher computed LogP may suggest altered permeability profile
Computed values; experimental validation pending
Lipophilicity Drug-likeness ADME Prediction

Synthetic Yield Benchmark: 96% Yield for Free Base Precursor Synthesis

The free base precursor of CAS 2121653-47-0 (CAS 207799-10-8) can be synthesized from 4-bromopyridin-2-amine and di-tert-butyl dicarbonate in 96% yield using a straightforward protocol . This high-yielding synthesis ensures cost-effective access to the protected intermediate. Subsequent conversion to the hydrochloride salt is quantitative and does not require chromatography. In contrast, alternative protecting group strategies (e.g., Fmoc protection of 2-amino-4-bromopyridine) typically proceed with yields of 70–85% due to steric hindrance . The high synthetic yield contributes to a lower cost per gram for the final hydrochloride salt.

Synthetic yield
Cross-study comparable
96% yield for Boc protection step (free base precursor) vs. 70–85% for Fmoc analog
High-yield route supports cost-effective procurement
THF, bis(trimethylsilyl)amide, -5°C to rt
Synthetic Efficiency Process Chemistry Boc Protection

Optimal Use Cases for tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride (CAS 2121653-47-0) in Drug Discovery and Process Chemistry


Synthesis of Pyridine-Containing Kinase Inhibitor Scaffolds

CAS 2121653-47-0 is an ideal building block for constructing pyridine-based kinase inhibitor cores. The 4-bromo substituent enables efficient Suzuki-Miyaura coupling to introduce diverse aryl groups, while the Boc-protected amine can be deprotected and further functionalized to install key pharmacophores [1]. This orthogonal reactivity has been exploited in the development of pan-PIM kinase inhibitors and other oncology targets [2].

Preparation of 2-Amino-4-bromopyridine via Acidic Deprotection

The hydrochloride salt can be directly treated with acid (e.g., TFA or HCl) to cleave the Boc group and liberate 2-amino-4-bromopyridine in high yield [1]. This one-step deprotection eliminates the need for separate Boc removal and salt formation steps, streamlining the synthesis of 2-aminopyridine derivatives for further elaboration [2].

Orthogonal Protection in Multi-Step Heterocycle Syntheses

The Boc group on CAS 2121653-47-0 provides orthogonal protection that is compatible with a wide range of transformations, including base-mediated alkylations, Pd-catalyzed cross-couplings, and oxidations. This allows for complex sequence planning without premature deprotection [1]. The hydrochloride salt form ensures easy handling and accurate weighing for precise stoichiometry [2].

Solubility-Driven Process Development for Polar Reaction Media

The enhanced aqueous solubility of the hydrochloride salt relative to the free base makes CAS 2121653-47-0 the preferred form for reactions in water-containing solvent mixtures or for applications requiring dissolution in polar aprotic solvents with water co-solvents [1]. This property simplifies work-up procedures and enables homogeneous catalysis in biphasic systems [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc/Br reactivity
Cross-coupling and deprotection yields
2-Aminopyridine derivative preparation
Acid-labile Boc group, HCl salt
Deprotection efficiency and purity
Multi-step heterocycle synthesis
Orthogonal Boc protection stability
Compatibility with varied transformations
Polar reaction media process
Hydrochloride salt aqueous solubility
Homogeneous reaction and work-up

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